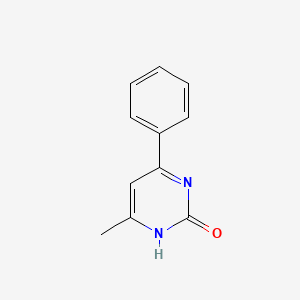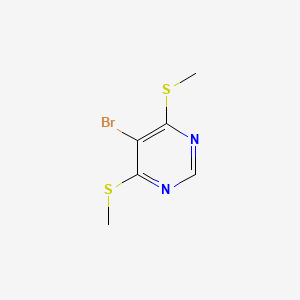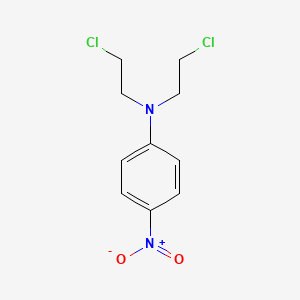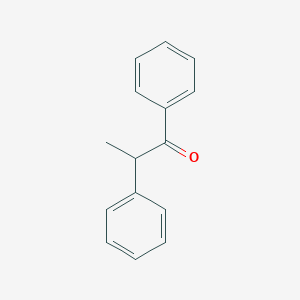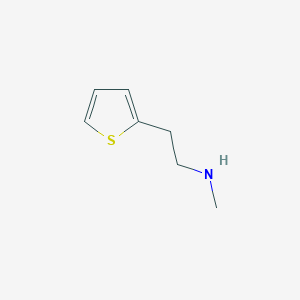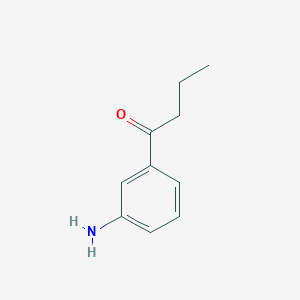
1-(3-Aminophenyl)butan-1-one
Übersicht
Beschreibung
1-(3-Aminophenyl)butan-1-one is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 1-(3-Aminophenyl)butan-1-one is 1S/C10H13NO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4,11H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
1-(3-Aminophenyl)butan-1-one is a powder with a melting point of 29-30 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
- Synthesis and Characterization of Derivatives : A series of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives, related to 1-(3-Aminophenyl)butan-1-one, were synthesized and evaluated for their potential in antimicrobial and anticancer activities. These derivatives showed promising results in vitro against bacterial strains and breast cancer cells, indicating potential applications in medical research and pharmaceuticals (Rathinamanivannan et al., 2019).
Cancer Cell Lethality and Anti-inflammatory Activities
- Novel Compounds from Achyrocline Satureioides : Research on Achyrocline Satureioides led to the discovery of novel derivatives, including (S)-2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)butan-1-one. These compounds demonstrated significant effects on anti-Gram-negative bacteria and H1299 cancer cells, as well as moderate cancer cell lethality and substantial anti-inflammatory activities (Wang et al., 2021).
Antifungal and Antibacterial Activities
- Metabolites from Endophytic Fungus Nodulisporium sp. : Various new metabolites, including 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, were isolated from the endophytic fungus Nodulisporium sp. These compounds exhibited notable herbicidal, antifungal, and antibacterial activities, presenting potential for agricultural and pharmaceutical applications (Dai et al., 2006).
Analytical Characterization for Forensic Toxicology
- Forensic Toxicology : Research into β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, closely related to 1-(3-Aminophenyl)butan-1-one, focused on their analytical characterization for forensic toxicology. This included examining their metabolites and developing methods for detecting these substances in human specimens, which is crucial for legal and clinical investigations (Zaitsu et al., 2011).
Chemical Synthesis and Crystallography
- Crystallographic Studies : The crystallographic structure of compounds like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides valuable insights into molecular configurations and chemical interactions. Such studies are fundamental in chemical synthesis, informing the development of new compounds and materials (Shi & Jiang, 1999).
Chiral Building Blocks in Chemical Synthesis
- Development of Chiral Building Blocks : Research involving similar compounds, such as (S)-3-Aminothiolane, focuses on converting methioninol into different derivatives. These studies contribute to the development of chiral building blocks in organic synthesis, crucial for creating pharmaceuticals and other complex organic molecules (Dehmlow & Westerheide, 1992).
Stereochemistry in Organic Synthesis
- Stereochemistry of Mannich Bases : The stereochemistry of Mannich bases, which are structurally related to 1-(3-Aminophenyl)butan-1-one, is significant in organic synthesis. Understanding the stereochemistry aids in the design and synthesis of new pharmaceuticals and organic compounds with specific desired properties (Angiolini et al., 1969).
Radioligand Development
- Radioligand Development for Biological Receptors : The synthesis of radiolabelled compounds like 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2,3-[3H]-butan-1-ol contributes to the development of radioligands. These are used in biological research to study receptor binding and signaling, crucial for drug discovery and neuroscience research (Hiebel et al., 2006).
Biochemical Applications
- Beta-Adrenergic Blocking Agents : Research on beta-adrenergic blocking agents involving compounds like threo-1-(Aryloxy)-3-(alkylamino)butan-2-ols, which share structural similarities with 1-(3-Aminophenyl)butan-1-one, reveals insights into their potential as less potent beta-adrenoreceptor antagonists. Such studies are crucial in the development of new cardiovascular drugs (Tucker, 1981).
Enzyme Catalysis and Protein Studies
- Enzyme Catalysis : Research involving human liver alkaline phosphatase purification using butan-1-ol extracts contributes significantly to our understanding of enzyme catalysis and protein structures. This is pivotal in biochemical research, especially for diagnostic and therapeutic applications (Latner & Hodson, 1976).
Aroma Precursors Synthesis
- Wine Aroma Precursors : The synthesis of amino acid-derived aroma precursors from butan-1-ol, such as those important in wine, demonstrates the application of 1-(3-Aminophenyl)butan-1-one in food chemistry. This contributes to the understanding and enhancement of food flavors and aromas (Jelley et al., 2020).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHVNKSERJZHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942492 | |
| Record name | 1-(3-Aminophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)butan-1-one | |
CAS RN |
2034-41-5 | |
| Record name | 1-(3-Aminophenyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



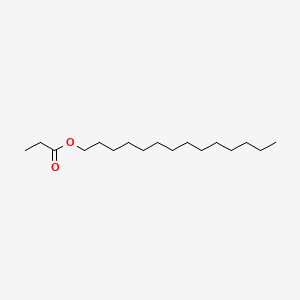
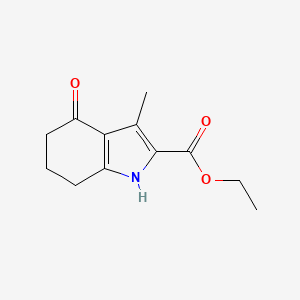
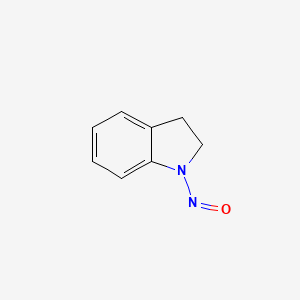
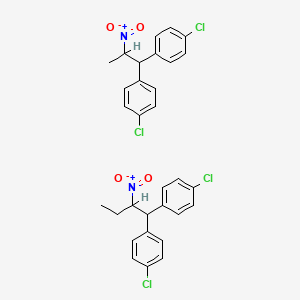
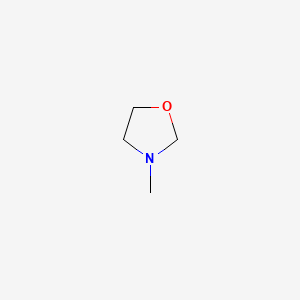
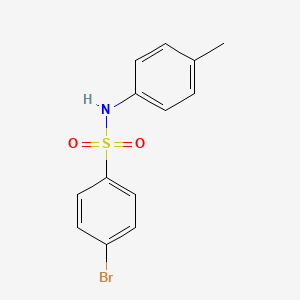
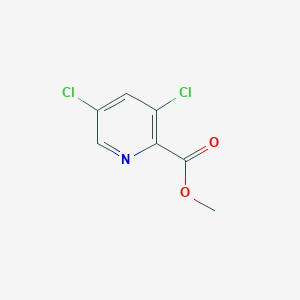
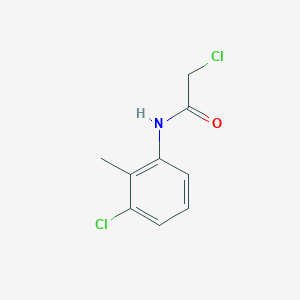
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)
